![molecular formula C7H11NO2 B2788022 (3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole CAS No. 1613393-51-3](/img/structure/B2788022.png)
(3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole
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Description
(3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole, also known as 5-methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole, is an organic compound belonging to the class of heterocyclic compounds. It has a molecular formula of C8H12NO2 and a molecular weight of 156.19 g/mol. The compound is a colorless solid with a melting point of 156-158 °C and a boiling point of 210 °C. It is soluble in water, ethanol, and methanol and is insoluble in acetone. 5-methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole is an important building block in organic synthesis and a key intermediate in the synthesis of various pharmaceuticals.
Scientific Research Applications
- Isoxazoles, including derivatives like (3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole, exhibit promising anticancer properties. Researchers have explored their potential as inhibitors of cancer cell growth and metastasis .
- HDAC inhibitors play a crucial role in epigenetic regulation and have implications in cancer treatment. Some isoxazole-based compounds, including our target, have shown HDAC inhibitory activity .
- Oxidative stress contributes to various diseases. Isoxazoles, including our compound, possess antioxidant properties that can scavenge free radicals and protect cells from damage .
- Isoxazoles have been studied for their antibacterial and antimicrobial activities. They may inhibit bacterial growth and combat infections .
- Tuberculosis remains a global health challenge. Some isoxazole derivatives exhibit antitubercular effects .
- Ulcers, especially gastric ulcers, pose significant health risks. Isoxazoles have been investigated for their antiulcerogenic effects .
Anticancer Activity
HDAC (Histone Deacetylase) Inhibition
Antioxidant Properties
Antibacterial and Antimicrobial Effects
Antituberculosis Potential
Antiulcerogenic Properties
properties
IUPAC Name |
(3aR,5S)-5-methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-2-6-3-10-8-7(6)4-9-5/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQZNZAPTVQQU-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CON=C2CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2CON=C2CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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